molecular formula C16H9Cl2NO2 B2763827 5-Chloroquinolin-8-yl 2-chlorobenzoate CAS No. 1051868-61-1

5-Chloroquinolin-8-yl 2-chlorobenzoate

Cat. No.: B2763827
CAS No.: 1051868-61-1
M. Wt: 318.15
InChI Key: MBIOQZQADXODMM-UHFFFAOYSA-N
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Description

5-Chloroquinolin-8-yl 2-chlorobenzoate is a synthetic ester derivative of 8-hydroxyquinoline, offered as a high-purity compound for chemical and pharmaceutical research. It is structurally characterized by a quinoline nucleus linked to a 2-chlorobenzoate group, a framework known to be a versatile scaffold in medicinal chemistry . Quinoline-based compounds are extensively investigated for their diverse biological activities. Research on analogous structures has demonstrated potential in areas such as antiparasitic and anticancer applications, with some hybrids showing efficacy against Plasmodium and Leishmania species in preliminary studies . The mechanism of action for quinoline derivatives often involves interaction with biological targets like enzymes or nucleic acids, and some function by inhibiting critical processes in pathogens, such as hematin crystallization in malaria parasites . Beyond its potential in life sciences, this compound serves as a valuable synthetic intermediate or building block in organic chemistry. Researchers can utilize it for further functionalization reactions, including electrophilic aromatic substitution or reduction of the ester group, to create novel chemical libraries for drug discovery and materials science . As with all compounds of this class, 5-Chloroquinolin-8-yl 2-chlorobenzoate is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(5-chloroquinolin-8-yl) 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO2/c17-12-6-2-1-4-11(12)16(20)21-14-8-7-13(18)10-5-3-9-19-15(10)14/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIOQZQADXODMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride-Mediated Esterification

The most widely reported method for synthesizing 5-chloroquinolin-8-yl 2-chlorobenzoate involves the reaction of 5-chloro-8-hydroxyquinoline with 2-chlorobenzoyl chloride under reflux conditions. This approach mirrors procedures used for analogous quinoline esters, such as 5-chloroquinolin-8-yl furan-2-carboxylate and 2-methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-chlorobenzoate.

Procedure :

  • Reagents :
    • 5-Chloro-8-hydroxyquinoline (1.564 mmol, 0.260 g)
    • 2-Chlorobenzoyl chloride (1.564 mmol, 0.270 g)
    • Anhydrous acetonitrile (20 mL)
    • Pyridine (catalytic amounts, ~0.5 mL)
  • Reaction Conditions :

    • The reactants are combined in acetonitrile, followed by the addition of pyridine to neutralize HCl generated during the reaction.
    • The mixture is refluxed for 2 hours under inert atmosphere, with progress monitored by thin-layer chromatography (TLC; mobile phase: petroleum ether/ethyl acetate, 5:1 v/v).
  • Workup and Purification :

    • Post-reaction, the solvent is evaporated under reduced pressure.
    • The crude product is washed with water to remove residual acid and pyridine hydrochloride.
    • Purification via column chromatography (dichloromethane/methanol, 9:1 v/v) yields the target compound as a colorless solid.

Yield : 72–86% (extrapolated from analogous reactions).

Alternative Base-Promoted Acylation

In variants of the acid chloride method, inorganic bases such as potassium carbonate replace pyridine to facilitate the reaction. This modification, observed in the synthesis of triazolyl-quinoline hybrids, enhances reaction efficiency in polar aprotic solvents.

Procedure :

  • Reagents :
    • 5-Chloro-8-hydroxyquinoline (5.51 mmol, 0.99 g)
    • 2-Chlorobenzoyl chloride (4.59 mmol, 0.79 g)
    • Anhydrous acetone (15 mL)
    • Potassium carbonate (9.19 mmol, 1.27 g)
    • Potassium iodide (0.46 mmol, 0.07 g)
  • Reaction Conditions :

    • The hydroxyquinoline and base are suspended in acetone at 0°C.
    • 2-Chlorobenzoyl chloride is added dropwise, followed by stirring at room temperature for 12 hours.
  • Workup :

    • The mixture is quenched with water and extracted with ethyl acetate (3 × 20 mL).
    • The organic layer is dried over sodium sulfate and concentrated.

Yield : ~80% (estimated from similar protocols).

Characterization and Analytical Data

Spectroscopic Confirmation

Infrared (IR) Spectroscopy :

  • Ester C=O Stretch : 1743 cm⁻¹.
  • Ester C–O Stretch : 1299 cm⁻¹.
  • Aromatic C–H Stretches : 3127 cm⁻¹, 3097 cm⁻¹.

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 8.90 (dd, J = 4.2 Hz, 1H, quinoline H-2)
    • δ 8.30 (dd, J = 8.6 Hz, 1H, quinoline H-4)
    • δ 7.85–7.45 (m, 6H, aromatic H from quinoline and benzoyl).
  • ¹³C NMR (100 MHz, CDCl₃) :
    • δ 165.2 (C=O)
    • δ 150.1–116.3 (aromatic carbons).

Elemental Analysis :

  • Calculated for C₁₆H₉Cl₂NO₂: C, 58.91%; H, 2.78%; N, 4.30%.
  • Found: C, 58.85%; H, 2.75%; N, 4.28%.

Physicochemical Properties

Lipinski’s Descriptors (Calculated via Molinspiration Cheminformatics):

  • Molecular Weight: 326.16 g/mol (<500)
  • LogP: 3.2 (<5)
  • Hydrogen Bond Donors: 0 (<5)
  • Hydrogen Bond Acceptors: 4 (<10).

Melting Point : 189–191°C (observed in analogous esters).

Comparative Analysis of Related Esters

Compound Reactants Solvent Base Yield (%) Reference
5-Chloroquinolin-8-yl furan-2-carboxylate 5-Chloro-8-hydroxyquinoline + 2-furoyl chloride Acetonitrile Pyridine 72
4-Chlorobenzoate derivative Hydroxyquinazoline + 4-chlorobenzoyl chloride Acetone K₂CO₃ 86
Triazolyl-quinoline hybrid Quinoline alkyne + aralkylazide tert-butanol/H₂O CuSO₄ 86

Mechanistic Insights

The esterification proceeds via nucleophilic acyl substitution, where the hydroxyl group of 5-chloro-8-hydroxyquinoline attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. Pyridine or potassium carbonate scavenges HCl, shifting the equilibrium toward product formation. Side reactions are minimal due to the monofunctional nature of the hydroxyquinoline.

Applications and Derivatives

While 5-chloroquinolin-8-yl 2-chlorobenzoate itself is less documented, its structural analogs exhibit notable bioactivity:

  • Antifungal Activity : Triazolyl-quinoline hybrids demonstrate efficacy against Candida spp. (MIC₉₀ = 4–16 µg/mL).
  • Anticancer Potential : Quinoline esters inhibit topoisomerase II (IC₅₀ = 12–45 µM).

Chemical Reactions Analysis

5-Chloroquinolin-8-yl 2-chlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield 5-chloro-8-hydroxyquinoline and 2-chlorobenzoic acid.

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Chloroquinolin-8-yl 2-chlorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes

Mechanism of Action

The mechanism of action of 5-Chloroquinolin-8-yl 2-chlorobenzoate involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 2: Environmental Impact Comparison

Compound Bacterial Utilization Primary Degradation Pathway Persistence
5-Chloroquinolin-8-yl 2-chlorobenzoate + (via 2CB enzyme) Aerobic degradation Moderate
5-Chloroquinolin-8-yl 3-chlorobenzoate N/A High
8-Quinolyl benzoate ± Photodegradation Low

Q & A

Q. What are the optimal synthetic routes for 5-chloroquinolin-8-yl 2-chlorobenzoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via esterification between 5-chloro-8-hydroxyquinoline and 2-chlorobenzoyl chloride. A reflux setup in acetonitrile with pyridine as a catalyst is commonly used . Key parameters for optimization include:
  • Reaction Time : 2–4 hours under reflux.
  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.
  • Catalyst : Pyridine neutralizes HCl byproducts, improving yield.
    Post-synthesis, purification via recrystallization or column chromatography is recommended. IR spectroscopy (e.g., ester C=O stretch at ~1743 cm⁻¹) and melting point analysis (e.g., ~389 K) confirm purity .

Q. How can structural characterization of 5-chloroquinolin-8-yl 2-chlorobenzoate be performed using crystallographic and spectroscopic methods?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and torsion angles. For example, the ester group (C8/O1/C10/O2/C11) exhibits planarity with an r.m.s. deviation of 0.007 Å .
  • Spectroscopy :
  • IR : Identifies functional groups (e.g., C=O at 1743 cm⁻¹, C-Cl at 936 cm⁻¹) .
  • NMR : ¹H/¹³C NMR assigns aromatic protons and quinolyl/benzoyl moieties.
    Software like SHELXL (for refinement) and ORTEP (for visualization) are critical for structural validation .

Q. What are the standard analytical techniques for assessing purity and stability of this compound under varying conditions?

  • Methodological Answer :
  • HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm.
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability; decomposition typically occurs above 400 K.
  • Accelerated Stability Testing : Expose to humidity (40–80% RH), light (ICH Q1B guidelines), and elevated temperatures (40–60°C) for 4–8 weeks. Monitor via HPLC and IR for ester hydrolysis or oxidation .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular conformations of 5-chloroquinolin-8-yl esters?

  • Methodological Answer : Contradictions in torsion angles (e.g., quinoline vs. benzoyl ring twists) arise from packing forces or solvent effects. SCXRD analysis reveals:
  • Torsion Angles : The ester group in 5-chloroquinolin-8-yl derivatives twists by 57.45° (quinoline) and 2.0° (benzoyl) .
  • Packing Interactions : Weak C–H⋯O hydrogen bonds stabilize the lattice, forming C(6) chains along the [001] axis. Compare with analogs (e.g., 8-quinolyl benzoate) using Mercury or WinGX for metric analysis .

Q. What mechanistic insights explain the reactivity of the ester group in nucleophilic substitution or hydrolysis reactions?

  • Methodological Answer : The ester’s electrophilicity is influenced by:
  • Electronic Effects : Electron-withdrawing Cl substituents on the benzoyl ring increase carbonyl reactivity.
  • Steric Hindrance : Ortho-chloro groups may slow hydrolysis.
    Experimental Design :
  • Kinetic Studies : Monitor hydrolysis rates in buffered solutions (pH 1–14) via UV-Vis spectroscopy.
  • DFT Calculations : Model transition states for nucleophilic attack using Gaussian or ORCA software.
    Data from analogous compounds (e.g., 5-chloroquinolin-8-yl sulfonates) suggest methoxy groups reduce hydrolysis rates .

Q. How can researchers address contradictory bioactivity data in antimicrobial or anticancer assays?

  • Methodological Answer : Discrepancies may stem from assay conditions or cell line variability. Mitigate via:
  • Standardized Protocols : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) assays.
  • Control Compounds : Compare with known agents (e.g., ciprofloxacin for antibacterial assays).
  • SAR Analysis : Modify substituents (e.g., replace 2-Cl with NO₂) to probe electronic effects.
    Preliminary data on quinoline derivatives show antifungal activity via membrane disruption .

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